

Head-to-Head Comparison: SRT3109 and AZD5069 in Drug Development

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Compound of Interest		
Compound Name:	SRT3109	
Cat. No.:	B610998	Get Quote

In the landscape of targeted therapeutics, **SRT3109** and AZD5069 represent two distinct strategies aimed at modulating key signaling pathways implicated in a range of diseases, from metabolic disorders to cancer. **SRT3109**, a product of Sirtris Pharmaceuticals, is a small molecule activator of Sirtuin 1 (SIRT1), a critical regulator of metabolism and cellular stress responses. In contrast, AZD5069, developed by AstraZeneca, is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophildriven inflammation. This guide provides a comprehensive, data-supported comparison of these two compounds, offering insights for researchers, scientists, and drug development professionals.

Molecular Profile and Mechanism of Action

SRT3109 and AZD5069 operate through fundamentally different mechanisms, targeting distinct cellular pathways.

SRT3109: A SIRT1 Activator

SRT3109 belongs to a class of synthetic small molecules designed to activate SIRT1, an NAD+-dependent deacetylase. SIRT1 plays a crucial role in cellular metabolism, DNA repair, and inflammation by deacetylating a wide range of protein substrates, including transcription factors and histones. The activation of SIRT1 by compounds like SRT3109 is intended to mimic the beneficial effects of caloric restriction, which is known to extend lifespan and improve metabolic health in various organisms. While specific preclinical and clinical data for SRT3109



are limited, research on other Sirtris compounds, such as SRT2104, provides insights into the expected pharmacological effects.

AZD5069: A CXCR2 Antagonist

AZD5069 is a selective and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G protein-coupled receptor predominantly expressed on neutrophils and plays a pivotal role in their recruitment to sites of inflammation.[2] By blocking the interaction of CXCR2 with its cognate chemokines, such as IL-8 (CXCL8), AZD5069 effectively inhibits neutrophil migration and activation, thereby attenuating the inflammatory response.[1][2] This mechanism has positioned AZD5069 as a potential therapeutic for a variety of inflammatory conditions and cancers where neutrophils are implicated in the pathology.[3][4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for **SRT3109**-related compounds and AZD5069 to facilitate a comparative assessment.

Table 1: In Vitro Potency and Selectivity

Compound	Target	Assay	IC50 / pIC50 / pA2	Selectivity	Reference
Analogs of SRT3109 (e.g., SRT1720)	SIRT1	Enzymatic Assay	EC1.5 = 0.16 μΜ	>200-fold vs. SIRT2/3	[Sirtris Data]
AZD5069	CXCR2	Radioligand Binding (CXCL8)	pIC50 = 9.1	>150-fold vs. CXCR1	[1]
AZD5069	CXCR2	Neutrophil Chemotaxis (CXCL1)	pA2 ≈ 9.6	-	[1]
AZD5069	CXCR2	CD11b Expression (GRO-α)	-	-	[1]



Note: Specific IC50 data for **SRT3109** is not publicly available. Data for a similar well-characterized Sirtris compound, SRT1720, is provided for context.

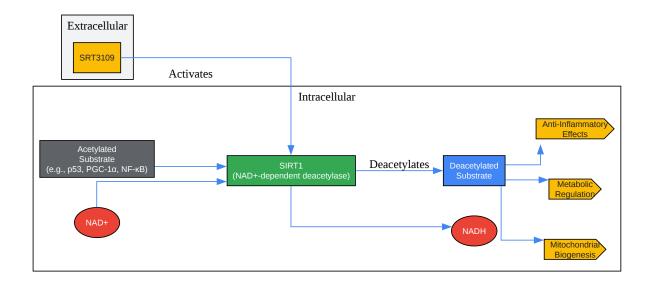
Table 2: Preclinical and Clinical Observations

Feature	SRT3109 (and related SIRT1 activators)	AZD5069
Therapeutic Area(s)	Metabolic diseases (e.g., Type 2 Diabetes), diseases of aging, potentially cancer.[5][6]	Inflammatory diseases (e.g., COPD, asthma), cancer (in combination therapy).[3][7]
Reported Preclinical Efficacy	Improved metabolic parameters in diet-induced obesity models (for related compounds).[5]	Reduced neutrophil infiltration in inflammatory models; inhibited tumor growth and metastasis in cancer models. [4][8][9]
Clinical Development Status	Development of many Sirtris compounds, including SRT501, was terminated or absorbed by GSK.[5] The status of SRT3109 is not clearly documented in publicly available sources.	Investigated in multiple Phase I and II clinical trials for inflammatory diseases and various cancers.[3]
Observed Clinical Effects	For SRT501 (a resveratrol formulation), some effects on glucose metabolism were observed in a Phase 1b trial in Type 2 Diabetes patients.[10]	Demonstrated a reduction in sputum and blood neutrophils in clinical studies.[1] Efficacy in improving clinical outcomes in asthma and bronchiectasis was not consistently demonstrated.[1]
Safety and Tolerability	For SRT501, side effects included nausea, vomiting, and diarrhea.[5]	Generally well-tolerated in clinical trials. A reversible reduction in blood neutrophil counts is a known on-target effect.[1]



Signaling Pathways

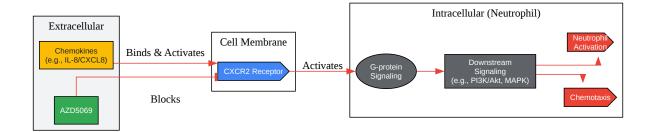
The distinct mechanisms of **SRT3109** and AZD5069 are best understood by visualizing their respective signaling pathways.



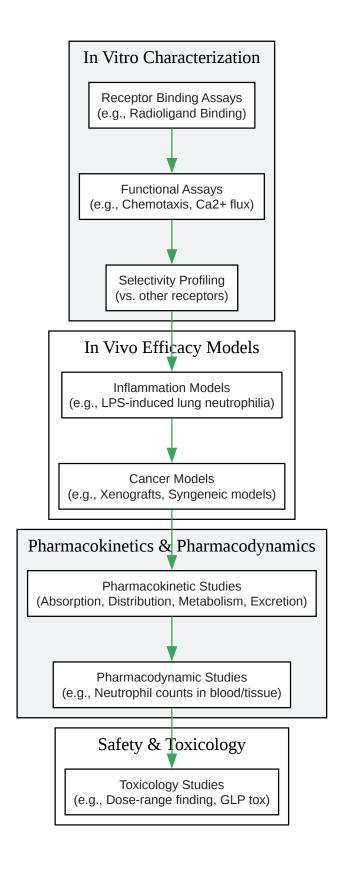
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Caption: SRT3109 activates SIRT1, leading to the deacetylation of various protein substrates.









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